molecular formula C10H11ClF3N3O4S3 B130304 Epitizide CAS No. 1764-85-8

Epitizide

Cat. No. B130304
CAS RN: 1764-85-8
M. Wt: 425.9 g/mol
InChI Key: RINBGYCKMGDWPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biosynthesis of sesquiterpene antibiotics like albaflavenone involves the enzymatic cyclization of farnesyl diphosphate (FPP) to form tricyclic sesquiterpene hydrocarbons such as epi-isozizaene, which is further oxidized to the antibiotic compound . The mechanism and stereochemistry of this process have been elucidated through experiments involving deuterated samples and site-directed mutagenesis of active site residues, revealing the role of Mg(2+)-binding domains in the cyclization cascade . Additionally, the structure of epi-isozizaene synthase (EIZS) from Streptomyces coelicolor A3(2) has been determined, providing insights into the conformational changes required for substrate binding and catalysis, as well as the stabilization of carbocation intermediates through cation-pi interactions .

Molecular Structure Analysis

The molecular structure of epi-isozizaene synthase has been analyzed through X-ray crystallography, revealing its closed conformation in complex with Mg(2+) ions and inorganic pyrophosphate (PP(i)). This structure provides a template for understanding the stabilization of carbocation intermediates and the potential for creating new terpenoid cyclization templates . Mutagenesis studies have shown that altering aromatic residues in the enzyme's active site can lead to the production of alternative sesquiterpene products, indicating the importance of specific interactions in the cyclization process .

Chemical Reactions Analysis

The papers discuss various chemical reactions relevant to the synthesis of cyclic compounds. For instance, a novel route for the stereoselective construction of azabicyclic ring systems has been developed, which involves epoxide-initiated electrophilic cyclization of azides . Another study describes the diastereoselective synthesis of epoxide-fused benzoquinolizidine derivatives using an intramolecular domino aza-Michael addition/Darzens reaction . These methodologies highlight the versatility of epoxide chemistry in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of "Epitizide," they do provide examples of how the physical and chemical properties of related compounds can be inferred from their molecular structures and synthetic pathways. For instance, the success stories of drug development using epoxide chemistry emphasize the importance of substrate-controlled/diastereoselective and catalytic asymmetric synthesis of epoxide intermediates and their ring-opening reactions . The total synthesis of (+)-epiquinamide, a quinolizidine alkaloid, showcases the importance of diastereoselective reactions in determining the physical and chemical properties of the final product .

Scientific Research Applications

Electroporation in Drug Delivery

Electroporation (EP) has been explored in various clinical fields for drug delivery. Studies have evaluated the effectiveness of EP in enhancing the skin permeability of drugs, such as isoniazid and rifampicin, for the treatment of tuberculous lymphadenitis (Chen et al., 2016). Another study demonstrated that EP significantly enhanced the penetration of isoniazid through the skin in guinea pigs, suggesting potential clinical applications in treating superficial tuberculosis (Chen et al., 2017).

DNA-Based Vaccines and Immunotherapeutics

EP has also been utilized in the transfer of DNA into cells for vaccine and therapeutic applications. Clinical developments in this area have shown promising results, with EP enhancing the transfer of DNA vaccines and therapeutic plasmids to various tissues, leading to high levels of expression and clinical benefits (Bodles-Brakhop et al., 2009).

Photodynamic Therapy in Cancer Treatment

The combination of EP with photodynamic therapy (PDT) has been investigated for cancer treatment. Studies indicate that EP can enhance the delivery of photosensitizers to cancerous tissues, potentially reducing the required dosage of drugs and improving treatment outcomes (Zielichowska et al., 2015).

Epigenetic Sequencing in Diagnostics

EP technology has been applied in epigenetic sequencing, aiding in the development of new diagnostics. Innovations in this field have the potential to enhance our understanding of gene-silencing mechanisms and contribute to the development of targeted therapies (Duhaime-Ross, 2014).

Clinical Applications of EPR

Electron paramagnetic resonance (EPR) in combination with EP has shown promise in clinical applications, such as oximetry and in vivo measurement of ionizing radiation exposure. This technology has potential in pharmacology and the measurement of nitric oxide, impacting diverse clinical practices (Swartz et al., 2004).

Electroporation-Induced Epileptiform Activity

Research has revealed that cyclothiazide, an AMPA receptor blocker, induces epileptiform activity in hippocampal neurons both in vitro and in vivo, when combined with EP. This finding highlights the complex interactions between pharmacological agents and electroporation techniques, with implications for understanding neurological disorders (Qi et al., 2006).

Translational Epidemiology

EP plays a role in translational epidemiology, which bridges the gap between scientific discovery and public health impact. This approach is crucial in quantifying and integrating knowledge across disciplines, contributing significantly to translational research (Khoury et al., 2010).

Electrophoton Capture Analysis in Medicine

Electrophoton capture (EPC) analysis, related to EP, has found applications in various medical and psychophysiological fields, offering a rapid and effective method for assessing treatment effectiveness and evaluating emotional and physical conditions (Korotkov et al., 2010).

Safety And Hazards

Epitizide may interact with other drugs, potentially affecting their efficacy . For example, it may increase the excretion rate of Abacavir, potentially reducing its serum level and efficacy .

properties

IUPAC Name

6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINBGYCKMGDWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862751
Record name Epithiazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epitizide

CAS RN

1764-85-8, 96783-08-3, 96783-09-4
Record name Epitizide
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Record name Epithiazide [USAN]
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Record name Epithiazide, (+)-
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Record name Epitizide
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Record name Epitizide
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Record name Epithiazide
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Record name Epitizide
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Record name EPITHIAZIDE
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Record name EPITHIAZIDE, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPITHIAZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
HJ Guchelaar, L Chandi, O Schouten… - Fresenius' journal of …, 1999 - Springer
… For example, indapamide and epitizide, and mefruside and piretanide are difficult to separate. Therefore, when a patient has used combinations of these specific diuretic drugs, it may …
Number of citations: 54 link.springer.com
BH Stricker, C Biriell - British Medical Journal (Clinical research ed …, 1987 - ncbi.nlm.nih.gov
… , in which chlorthalidone was changed to epitizide and triamterene. Eleven patients later took chlorthalidone, (hydro)chlorothiazide, epitizide, frusemide, or clopamide without a relapse. …
Number of citations: 15 www.ncbi.nlm.nih.gov
X Humbert, C Dolladille, B Chrétien, M Sassier… - Journal of the American …, 2020 - jaad.org
To the Editor: We read with interest the article by Pedersen et al, 1 who studied the association between hydrochlorothiazide (HTZ) use and the risk of nonmelanoma skin cancer (NMSC…
Number of citations: 11 www.jaad.org
DJ Dawson, C Babbs, TW Warnes… - British Medical Journal …, 1987 - ncbi.nlm.nih.gov
… , in which chlorthalidone was changed to epitizide and triamterene. Eleven patients later took chlorthalidone, (hydro)chlorothiazide, epitizide, frusemide, or clopamide without a relapse. …
Number of citations: 41 www.ncbi.nlm.nih.gov
ADDI Glysobuzole, AAM Mephenytoin… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
WW De Herder, P Schröder, A Purnode… - Journal of …, 1987 - Elsevier
… Since 1983 she had been taken 50 mg of triamterene and 4 mg of epitizide on alternate … Oxazepam and epitizide belong to therapeutic classes which rarely have been associated with …
Number of citations: 8 www.sciencedirect.com
Ö Bozkurt, A De Boer, DE Grobbee… - American journal of …, 2009 - academic.oup.com
Background Variation in the renin–angiotensin system (RAS) and salt-sensitivity genes may influence the effect of thiazides on the risk of diabetes. We assessed whether …
Number of citations: 26 academic.oup.com
ML Hautekeete, R Brenard, Y Horsmans, J Henrion… - Journal of …, 1995 - Elsevier
We report eight cases of liver injury related to amoxycillin-clavulanate. Liver biopsy performed in seven patients revealed varying degrees of injury to interlobular bile ducts in all cases. …
Number of citations: 87 www.sciencedirect.com
EM Rodenburg, LE Visser, EJ Hoorn… - Journal of …, 2014 - journals.lww.com
… the cohort (N = 13 328) indicated that participants exposed to either a thiazide in combination with a potassium-sparing agent (all either hydrochlorothiazide and triamterene or epitizide …
Number of citations: 55 journals.lww.com
L De Wilde, K Roels, M Polet, P Van Eenoo… - … of Chromatography A, 2018 - Elsevier
Diuretics can be misused to force diuresis to achieve weight loss or to mask the intake of a prohibited substance and are therefore prohibited by the World Anti-Doping Agency (WADA). …
Number of citations: 27 www.sciencedirect.com

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